![molecular formula C13H10N4O3 B2844736 methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate CAS No. 1710661-64-5](/img/structure/B2844736.png)

methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

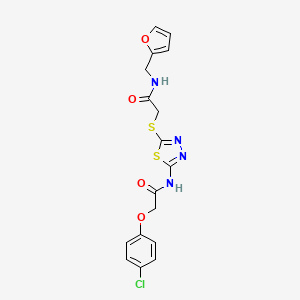

“Methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate” is a chemical compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms . It belongs to the class of 1,2,4-oxadiazoles, which have been synthesized by several research groups as anti-infective agents with anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment with hydroxylamine hydrate to get amidoxime, followed by cyclization using acyl chloride and O-arylation using 4-chloro-N-methylpicolinamide .Molecular Structure Analysis

The molecular structure of “methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate” is characterized by a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. This structure constitutes four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazoles include cyclization, nucleophilic alkylation, amidoxime formation, and O-arylation . These reactions lead to the formation of diversely substituted 1,2,4-oxadiazoles .Scientific Research Applications

Drug Discovery

1,2,4-oxadiazole derivatives have received considerable attention in the field of drug discovery due to their unique bioisosteric properties and a wide spectrum of biological activities . They serve as a perfect framework for novel drug development .

Enzyme Inhibitors

Compounds containing the 1,2,4-oxadiazole unit have been used in the design of enzyme inhibitors . For instance, 3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole has shown high affinity and selectivity to σ1 receptor .

Antimicrobial Agents

1,2,4-oxadiazoles have demonstrated good antimicrobial activities . For example, compounds bearing a 5-mercapto-1,3,4-oxadiazole ring linked to a 1,2,4-triazole nucleus via a methylene linkage have shown promising results against test microorganisms .

Anticancer Agents

1,2,4-oxadiazole derivatives have also been synthesized and evaluated for their anticancer properties .

Materials Chemistry

1,2,4-oxadiazoles have found applications in materials chemistry . They have been used in the development of scintillating materials .

Synthetic Organic Chemistry

In synthetic organic chemistry, the 1,2,4-oxadiazole ring serves as a convenient precursor for generating other heterocyclic and acyclic compounds via thermal and photochemical ring cleavages .

Mechanism of Action

Target of Action

The compound “Methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate” is a type of 1,2,4-oxadiazole derivative . These derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have been found to target a variety of microorganisms, including Mycobacterium tuberculosis, Plasmodium falciparum, Trypanosoma cruzi, Staphylococcus aureus, and methicillin-resistant S. aureus .

Mode of Action

1,2,4-oxadiazoles, in general, are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property allows them to interact with biological targets, potentially disrupting their normal functions and leading to their anti-infective activities.

Biochemical Pathways

Given its anti-infective properties, it can be inferred that the compound likely interferes with essential biochemical pathways in the targeted microorganisms, leading to their inhibition or death .

Result of Action

The result of the compound’s action is its anti-infective activity. It has been found to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . Notably, certain derivatives of the compound have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae .

Future Directions

The future directions for “methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate” and similar compounds involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The resistance to antibiotics has necessitated the development of new chemical entities to act against resistant microorganisms . Therefore, the design and synthesis of new 1,2,4-oxadiazole derivatives with improved therapeutic properties is a promising area of future research .

properties

IUPAC Name |

methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3/c1-19-13(18)11-6-7-17(15-11)10-4-2-9(3-5-10)12-14-8-20-16-12/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLHYULORHEOPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C3=NOC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2844653.png)

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid](/img/structure/B2844654.png)

![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)propanamide;hydrochloride](/img/structure/B2844655.png)

![N-[3-hydroxy-5-[[3-methyl-2-[[[methyl-[(2-propan-2-yl-4-thiazolyl)methyl]amino]-oxomethyl]amino]-1-oxobutyl]amino]-1,6-diphenylhexan-2-yl]carbamic acid 5-thiazolylmethyl ester](/img/no-structure.png)

![6-Hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2844658.png)

![2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetamide](/img/structure/B2844661.png)

![1-(1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2844663.png)

![6-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2844664.png)

![(E)-methyl 2-(5,6-dimethoxy-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2844674.png)